ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate is a complex organic compound featuring an imidazole ring substituted with phenyl and trifluoromethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to enhance the pharmacokinetic properties of drugs.
Industry: Used in the development of agrochemicals and materials with improved stability and activity.
Mechanism of Action
The mechanism of action of ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetate can be compared with other similar compounds, such as:
Ethyl 2-((5-phenyl-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetate: Lacks the trifluoromethoxy group, which may result in lower biological activity.
Ethyl 2-((5-phenyl-1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetate: Contains a chlorine atom instead of the trifluoromethoxy group, which may affect its pharmacokinetic properties.
The presence of the trifluoromethoxy group in this compound makes it unique, as this group can significantly enhance the compound’s biological activity and stability .
Properties
IUPAC Name |
ethyl 2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O3S/c1-2-27-18(26)13-29-19-24-12-17(14-6-4-3-5-7-14)25(19)15-8-10-16(11-9-15)28-20(21,22)23/h3-12H,2,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBJMDUNQQGJMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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